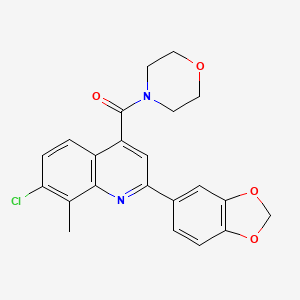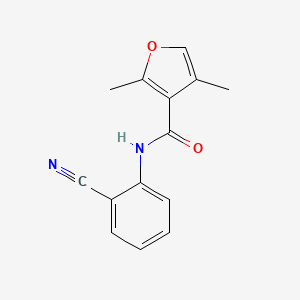
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline, also known as BMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMQ belongs to the class of quinoline derivatives, which have been found to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral effects.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline exerts its cytotoxic effects by inducing DNA damage and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been found to induce various biochemical and physiological effects in cancer cells. It has been shown to increase the production of reactive oxygen species, disrupt mitochondrial function, and activate various signaling pathways involved in cell death and survival. In addition, 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been found to enhance the immune response and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is easy to synthesize and purify, and its cytotoxic effects can be easily measured using various assays, such as the MTT assay and the clonogenic assay. However, 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline also has several limitations. It is highly insoluble in water, which can limit its bioavailability and efficacy in vivo. In addition, its mechanism of action is not fully understood, which can hinder the development of more effective and targeted therapies.
Zukünftige Richtungen
There are several future directions for 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline research. One potential direction is to explore the use of 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Another direction is to investigate the use of 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline in other disease models, such as viral infections and autoimmune disorders. Furthermore, understanding the exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline can provide insights into the development of more effective and targeted therapies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential application in cancer therapy. It has been found to exhibit potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-13-17(23)4-3-15-16(22(26)25-6-8-27-9-7-25)11-18(24-21(13)15)14-2-5-19-20(10-14)29-12-28-19/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSSAKWPGFAWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CC5=C(C=C4)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4698360.png)
![N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4698362.png)

![N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4698379.png)
![methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B4698386.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4698394.png)
![N-cyclopropyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698411.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4698428.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4698448.png)
![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4698474.png)
![2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4698476.png)
![4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4698490.png)